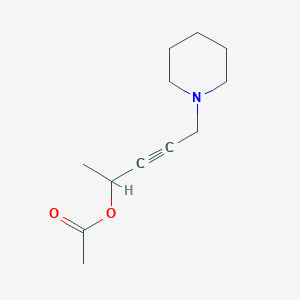
1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is a chemical compound that is commonly used in scientific research. It is also known as MPB, and it is used in a variety of applications, including as a building block for the synthesis of other compounds and as a tool for investigating the mechanisms of various biological processes. In
Aplicaciones Científicas De Investigación
MPB is commonly used in scientific research as a building block for the synthesis of other compounds. For example, it can be used to synthesize compounds that are used in the development of new drugs or in the study of biological processes. MPB can also be used as a tool for investigating the mechanisms of various biological processes. For example, it has been used to study the role of acetylcholine in the regulation of heart rate and blood pressure.
Mecanismo De Acción
The mechanism of action of MPB is not fully understood, but it is known to interact with the acetylcholine receptor in the nervous system. This interaction can lead to the inhibition of acetylcholine release, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects
MPB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure in animal studies. It has also been shown to have analgesic effects, which may make it useful in the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPB in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, or it can be used as a tool for investigating the mechanisms of various biological processes. However, one limitation of using MPB is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research involving MPB. For example, it could be used in the development of new drugs for the treatment of pain or cardiovascular disease. It could also be used to investigate the role of acetylcholine in other physiological processes, such as digestion or respiration. Additionally, further research could be done to better understand the mechanism of action of MPB and its effects on the nervous system.
Métodos De Síntesis
The synthesis of 1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate involves the reaction of 1-methyl-4-piperidone with propargyl bromide in the presence of a base. This reaction produces MPB as a white solid with a melting point of 59-61°C. The yield of this reaction is typically around 70-80%, and the purity of the resulting compound can be verified using analytical techniques such as NMR spectroscopy.
Propiedades
IUPAC Name |
5-piperidin-1-ylpent-3-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(15-12(2)14)7-6-10-13-8-4-3-5-9-13/h11H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWPKXDCAABFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)

![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
amine oxalate](/img/structure/B5010292.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)




![2-(1,3-benzoxazol-2-yl)-3-({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)acrylaldehyde](/img/structure/B5010350.png)

